

Spectroscopic Profile of α,α' -Dibromo-p-xylene (CAS 623-24-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dibromo p-xylene	
Cat. No.:	B8357568	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound α,α' -Dibromo-p-xylene, also identified by CAS number 623-24-5. The information presented herein is intended to support research and development activities by providing comprehensive data and methodologies related to its structural characterization.

Compound Information

Chemical Name: α,α'-Dibromo-p-xylene

Synonyms: 1,4-Bis(bromomethyl)benzene, p-Xylylene dibromide[1][2]

CAS Number: 623-24-5[1][2]

Molecular Formula: C₈H₈Br₂[2][3]

Molecular Weight: 263.96 g/mol [3][4]

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for α,α' -Dibromo-p-xylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.37	Singlet	4H	Aromatic protons (Ar- H)
4.48	Singlet	4H	Methylene protons (- CH ₂ Br)

¹³C NMR Data[5]

Chemical Shift (δ) ppm	Assignment
138.1	Aromatic carbons (C-1, C-4)
129.6	Aromatic carbons (C-2, C-3, C-5, C-6)
33.0	Methylene carbons (-CH ₂ Br)

Infrared (IR) Spectroscopy[5]

Wavenumber (cm ⁻¹)	Description
2346	Strong
1456	Weak
1433	Weak
1221	Strong
1211	Strong
1187	Strong
766	Strong
738	Strong

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).[6] The key fragments are listed below.

m/z	Relative Intensity	Possible Fragment
184	High	[M - Br]+
104	High	[M - 2Br]+ or [C ₈ H ₈]+
264	Moderate	[M] ⁺ (Molecular Ion)

Experimental Protocols NMR Spectroscopy

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

Sample Preparation: A sample of α , α '-Dibromo-p-xylene was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition:

- ¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the infrared spectrum.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground α,α'-Dibromo-p-xylene was mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture was thoroughly ground to a fine, homogeneous powder.
- A portion of the mixture was transferred to a pellet-pressing die.
- The die was placed in a hydraulic press and pressure was applied to form a thin, transparent or translucent pellet.[7][8][9]

Data Acquisition:

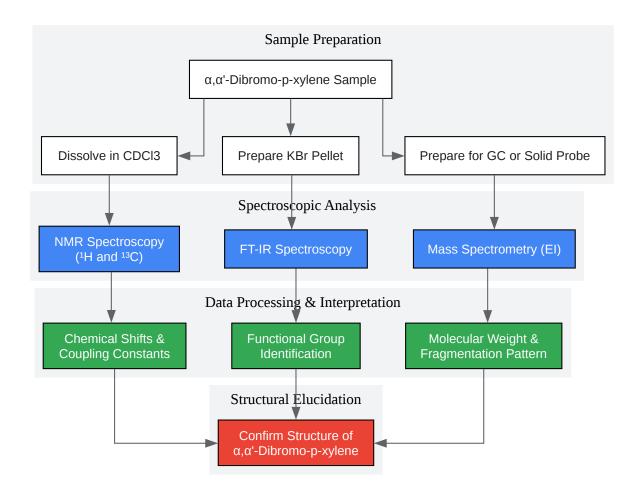
- A background spectrum of a pure KBr pellet was recorded.
- The sample pellet was placed in the spectrometer's sample holder.
- The infrared spectrum was recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was utilized.

Sample Introduction: The sample was introduced into the ion source, typically after separation by gas chromatography (GC) or as a solid probe.

Ionization: The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.


Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: An ion detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like α,α' -Dibromo-p-xylene.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 2. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 3. alpha,alpha'-Dibromo-p-xylene(623-24-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Profile of α,α'-Dibromo-p-xylene (CAS 623-24-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8357568#cas-number-623-24-5-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com